Compound Description: This compound exhibited potent inhibitory activity against bacterial DNA gyrase []. It was also found to interact with mammalian topoisomerase II (topo II), showing an EC50 value of 7.6 μM in a DNA cleavage assay using topo II isolated from HeLa cells [].
Relevance: While this compound differs significantly in structure from 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide, it shares a common feature: the presence of a pyridinyl substituent. Exploring the effects of different substitutions on the pyridinyl ring, as done with this compound and its analogues, can provide valuable insights into the structure-activity relationship of compounds containing this moiety, potentially including 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide. Understanding how modifications to the pyridinyl group affect biological activity can guide the design and optimization of compounds with improved potency and selectivity.
Compound Description: This compound, under clinical trials for Alzheimer's disease, demonstrated inhibition of [3H]norepinephrine (NE) uptake and [3H]yohimbine binding to cortical μ2-adrenergic receptors []. It also enhanced electrically stimulated [3H]NE release from rat cortical slices, likely due to its combined effect of presynaptic μ2-adrenergic receptor antagonism and NE reuptake blockade [].
Relevance: This compound shares a structural resemblance with 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide through the presence of both a pyridinyl group and a nitrogen atom directly connected to an alkyl chain. Exploring the impact of varying the alkyl chain length and the substituents on the nitrogen atom, as observed in the studies of HP 749, can offer valuable insights into the structure-activity relationship of 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide.
Compound Description: This radiolabeled compound was synthesized using a modified 4-step route involving an amination/cyclization reaction to introduce the radiolabeled carbon []. It serves as a valuable tool for studying the absorption, distribution, metabolism, and excretion of the parent compound.
Relevance: This compound shares a similar structure with 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide, particularly the presence of a substituted pyridinyl ring directly attached to an amide nitrogen. By analyzing the metabolic fate of [14C]-1, researchers can gain insights into potential metabolic pathways and clearance mechanisms relevant to similar compounds, including 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide. This information can be crucial for understanding the pharmacokinetic properties and potential drug interactions of related compounds.
Compound Description: This compound, a tobacco-specific nitrosamine found in thirdhand smoke, has been shown to cause significant DNA damage, impair DNA replication and transcription, and induce genomic instability in human lung cells []. These findings highlight the carcinogenic potential of NNA and its role in thirdhand smoke-related health risks.
Relevance: This compound shares a structural feature with 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide, which is the presence of a pyridinyl group linked to a four-carbon chain. Comparing the biological activities and toxicological profiles of both compounds can provide insights into the potential effects of different substituents on the four-carbon chain and their contribution to the overall biological activity.
Compound Description: This compound is a potent and selective PI3Kδ inhibitor with good oral bioavailability []. It displayed promising in vivo efficacy in animal models of inflammation by reducing IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats [].
Relevance: While this compound exhibits a more complex structure compared to 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide, it shares a key structural element: the presence of a pyridinyl moiety. Understanding how modifications on this scaffold influence PI3Kδ inhibitory activity, as demonstrated by AM-0687, can provide valuable insights into designing and optimizing related compounds, potentially including 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide, for targeted therapeutic applications.
Compound Description: This compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), with a Ki value in the picomolar range []. It served as a basis for the development of a series of analogues with enhanced lipophilicity, aiming to improve blood-brain barrier penetration for potential application as PET imaging agents for nAChRs [].
Relevance: This compound, while structurally different from 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide, shares a common structural feature: the incorporation of a pyridinyl ring. Studying the binding affinities of this compound and its analogues to nAChRs, particularly the influence of varying substituents on the pyridinyl ring and its surrounding chemical environment, can provide insights into the structure-activity relationships relevant to 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide and its potential interactions with similar biological targets.
Compound Description: This series of compounds was synthesized and evaluated for calcium channel antagonist activity using the guinea pig ileum longitudinal smooth muscle (GPILSM) assay []. These compounds exhibited weak calcium channel antagonist activity in the 10−5 to 10−6 M range, with varying potencies depending on the substituents on the pyridine and carboxylate moieties [].
Relevance: This class of compounds, specifically the members with a 4-(3-pyridinyl) or 4-(4-pyridinyl) substituent, bear a structural resemblance to 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide through the presence of both a pyridinyl group and an ester or amide functionality. Investigating the structure-activity relationships within this class, as done in the study, can offer insights into how modifications to the pyridinyl substituent and the ester/amide group of 1-butyryl-N-4-pyridinyl-4-piperidinecarboxamide might impact its interaction with biological targets and its potential calcium channel antagonist activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.